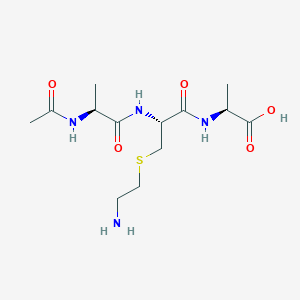

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine

Description

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine is a tripeptide derivative featuring a modified cysteine residue with a 2-aminoethyl thioether substituent. Similar compounds, such as N-acetyl-S-(2-carboxyethyl)-L-cysteine (CAS: 201666-27-5), are known for their roles as mercapturic acids, metabolic byproducts of xenobiotics .

Properties

CAS No. |

669089-06-9 |

|---|---|

Molecular Formula |

C13H24N4O5S |

Molecular Weight |

348.42 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(2-aminoethylsulfanyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C13H24N4O5S/c1-7(15-9(3)18)11(19)17-10(6-23-5-4-14)12(20)16-8(2)13(21)22/h7-8,10H,4-6,14H2,1-3H3,(H,15,18)(H,16,20)(H,17,19)(H,21,22)/t7-,8-,10-/m0/s1 |

InChI Key |

MXEVSQRTLQVCKO-NRPADANISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CSCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CSCCN)C(=O)NC(C)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. Each amino acid addition involves the removal of the protecting group and the coupling of the next amino acid using reagents such as carbodiimides or uronium salts. The final product is cleaved from the resin and deprotected to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired scale of production, cost considerations, and the specific requirements of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Carbodiimides or uronium salts for coupling reactions.

Major Products

The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and various peptide derivatives depending on the specific substitution reactions.

Scientific Research Applications

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

Industry: Utilized in the development of novel materials and bioconjugates for various industrial applications.

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds with other cysteine-containing molecules, influencing protein structure and function. Additionally, the peptide can interact with cellular receptors and enzymes, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, derived from the evidence:

Structural and Functional Differences

This contrasts with carboxyethyl (acidic) or allyl (electrophilic) substituents, which exhibit distinct chemical behaviors . 3-hydroxypropyl and hydroxybutyl substituents (e.g., DHBMA, CAS: 144889-50-9) enhance hydrophilicity, influencing renal excretion rates compared to hydrophobic groups like allyl .

Pharmacological Activity: Compounds with thiazolyl-aminoethyl substituents (e.g., H3 antagonists in ) demonstrate that the position of the substituent (4-yl vs. 5-yl) significantly affects receptor binding (pA2 values: 5.65–8.27). N-Acetyl-L-cysteine (CAS: 616-91-1) acts as a glutathione precursor, whereas S-substituted derivatives like N-acetyl-S-propyl-L-cysteine (CAS: 14402-54-1) are non-reactive metabolites, emphasizing the functional impact of cysteine modification .

Analytical Detection: S-substituted derivatives (e.g., CMEMA, CAS: 1041285-62-4) are resolved via hydrophilic interaction chromatography, while unmodified N-acetylcysteine requires ion-pair reversed-phase methods . The 2-aminoethyl group may alter retention times in such assays due to its polarity.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine is a synthetic compound that belongs to the class of modified peptides. This article presents a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the incorporation of both canonical and non-canonical amino acids. The presence of the N-acetyl group enhances its stability and solubility in biological systems. The structure can be represented as follows:

- Protease Inhibition : This compound has been shown to exhibit inhibitory effects on various proteases, which are enzymes that break down proteins. The modification of the cysteine residue plays a crucial role in enhancing its binding affinity to target proteases, potentially leading to therapeutic applications in conditions where protease activity is dysregulated .

- Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates antimicrobial properties. It appears to disrupt bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan biosynthesis, similar to other amino acid-based antimicrobial agents .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or by acting as an antioxidant .

Case Studies

- Case Study 1 : A study on the effects of this compound in a model of neurodegeneration revealed that treatment led to reduced neuronal cell death and improved cognitive function in animal models. The mechanism was attributed to its ability to scavenge free radicals and inhibit apoptotic pathways .

- Case Study 2 : In vitro experiments demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, indicating its potential as a novel antibiotic agent. The study highlighted its mechanism of action involving the inhibition of alanine racemase, an essential enzyme for bacterial cell wall synthesis .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 305.4 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable at pH 7-8 |

| Protease Inhibition IC50 | 25 µM |

| Antimicrobial Activity (MIC) | 15 µg/mL against S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.